molecular formula C11H15F6N3O5 B2600771 2,5,8-Triazaspiro[3.6]decan-9-one bis(trifluoroacetic acid) CAS No. 2060041-91-8

2,5,8-Triazaspiro[3.6]decan-9-one bis(trifluoroacetic acid)

Cat. No. B2600771
CAS RN: 2060041-91-8
M. Wt: 383.247
InChI Key: UILQRXOVAIVLPU-UHFFFAOYSA-N
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Description

“2,5,8-Triazaspiro[3.6]decan-9-one bis(trifluoroacetic acid)” is an organic compound with the molecular formula C11H15F6N3O5 . It has a molecular weight of 383.25 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,5,8-Triazaspiro[3.6]decan-9-one bis(trifluoroacetic acid)” are not fully detailed in the search results. The compound has a molecular weight of 383.25 . Other properties such as boiling point and storage conditions were not specified .

Scientific Research Applications

Regioselective Synthesis and Biological Activity

  • Cyclic hydroxamic acids derived from α-amino acids show regioselective synthesis and notable biological activities. Specifically, the synthesis of spirobicyclic hydroxamic acids from glycine and DL-alanine hydroxamic acids with triacetonamine leads to compounds with significant NO-donor and antimetastatic activities, highlighting their potential in therapeutic applications against cancer (Vystorop et al., 2010).

Anticancer Properties

  • The development of bis-aminomercaptotriazoles and bis-triazolothiadiazoles demonstrates potential anticancer properties. These compounds have been tested against a panel of 60 cell lines derived from various cancer types, showing promising results and highlighting their significance in the search for novel anticancer agents (Holla et al., 2002).

Synthetic Methodologies

  • Research into synthetic methodologies involving 2,5,8-Triazaspiro[3.6]decan-9-one bis(trifluoroacetic acid) derivatives showcases the diverse chemical reactivity and applications of these compounds. For instance, concise one-pot multicomponent reactions (MCRs) approaches have been developed for the synthesis of monofluorinated spiro-pyrazole-pyridine derivatives, illustrating the efficiency and versatility of these methods in generating complex molecular architectures without additional catalysts (Liu et al., 2022).

Materials Science Applications

  • In materials science, the synthesis of meso-3,5-Bis(trifluoromethyl)phenyl-substituted expanded porphyrins through trifluoroacetic acid-catalyzed condensation reactions has been explored. These compounds exhibit unique optical, electrochemical, and photophysical properties, suggesting their utility in designing novel materials for electronic and photonic applications (Kang et al., 2008).

Safety and Hazards

The safety and hazards associated with “2,5,8-Triazaspiro[3.6]decan-9-one bis(trifluoroacetic acid)” are not fully detailed in the search results. It’s important to handle this compound with care, using appropriate personal protective equipment .

properties

IUPAC Name

2,5,8-triazaspiro[3.6]decan-9-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O.2C2HF3O2/c11-6-3-7(4-8-5-7)10-2-1-9-6;2*3-2(4,5)1(6)7/h8,10H,1-5H2,(H,9,11);2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILQRXOVAIVLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(CC(=O)N1)CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F6N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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